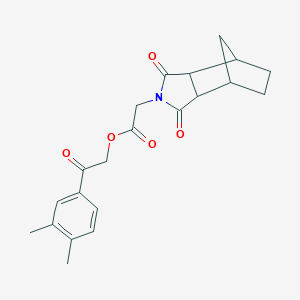![molecular formula C39H37NO7 B341030 1-{[1,1'-BIPHENYL]-4-YL}-1-OXOHEXAN-2-YL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}ISOINDOLE-5-CARBOXYLATE](/img/structure/B341030.png)
1-{[1,1'-BIPHENYL]-4-YL}-1-OXOHEXAN-2-YL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}ISOINDOLE-5-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([1,1’-Biphenyl]-4-ylcarbonyl)pentyl 1,3-dioxo-2-{4-[(pentyloxy)carbonyl]phenyl}-5-isoindolinecarboxylate is a complex organic compound with a molecular formula of C26H29NO6 and a molar mass of 451.51156 g/mol . This compound is known for its unique structural properties, which include a biphenyl group, a dioxoisoindoline moiety, and pentyloxycarbonyl substituents. These features make it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-([1,1’-Biphenyl]-4-ylcarbonyl)pentyl 1,3-dioxo-2-{4-[(pentyloxy)carbonyl]phenyl}-5-isoindolinecarboxylate involves multiple steps, typically starting with the preparation of the biphenyl and isoindoline intermediates. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and employing advanced purification techniques to meet commercial demands.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The biphenyl and isoindoline groups can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-([1,1’-Biphenyl]-4-ylcarbonyl)pentyl 1,3-dioxo-2-{4-[(pentyloxy)carbonyl]phenyl}-5-isoindolinecarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of
Properties
Molecular Formula |
C39H37NO7 |
|---|---|
Molecular Weight |
631.7 g/mol |
IUPAC Name |
[1-oxo-1-(4-phenylphenyl)hexan-2-yl] 1,3-dioxo-2-(4-pentoxycarbonylphenyl)isoindole-5-carboxylate |
InChI |
InChI=1S/C39H37NO7/c1-3-5-10-24-46-38(44)29-18-21-31(22-19-29)40-36(42)32-23-20-30(25-33(32)37(40)43)39(45)47-34(13-6-4-2)35(41)28-16-14-27(15-17-28)26-11-8-7-9-12-26/h7-9,11-12,14-23,25,34H,3-6,10,13,24H2,1-2H3 |
InChI Key |
NWANNQYGGVDRAM-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC(CCCC)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC(CCCC)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butoxyethyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B340951.png)

![2-(3,4-Dimethylphenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate](/img/structure/B340954.png)











